Irosustat
Overview
Description
It belongs to the aryl sulfamate ester class of drugs and was developed for the treatment of hormone-sensitive cancers such as breast cancer, prostate cancer, and endometrial cancer . The compound was first designed and synthesized by Professor Barry V L Potter at the University of Bath, in collaboration with Professor Michael J. Reed at Imperial College, London .
Preparation Methods
Irosustat is synthesized through a series of chemical reactions involving the formation of a cycloheptapyran structure. The synthetic route typically involves the following steps:
Formation of the cycloheptapyran ring: This involves the cyclization of a suitable precursor to form the seven-membered ring fused to a pyran.
Introduction of the sulfamate group: The sulfamate group is introduced through a reaction with sulfamic acid or its derivatives under suitable conditions.
Purification and isolation: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the compound are maintained. This typically involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques.
Chemical Reactions Analysis
Irosustat undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfamate group, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions can convert the ketone group in the cycloheptapyran ring to an alcohol.
Substitution: The sulfamate group can be substituted with other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfonate derivatives, alcohols, and substituted cycloheptapyrans .
Scientific Research Applications
Mechanism of Action
Irosustat exerts its effects by inhibiting steroid sulfatase, an enzyme responsible for converting hormonally inactive steroid sulfates into their active forms. By inhibiting this enzyme, this compound prevents the conversion of dehydroepiandrosterone sulfate and estrone sulfate into dehydroepiandrosterone and estrone, respectively. This, in turn, reduces the levels of active androgens and estrogens, which are involved in the proliferation of hormone-sensitive cancers .
The molecular targets of this compound include steroid sulfatase and carbonic anhydrase II. The compound binds to these enzymes, inhibiting their activity and preventing the formation of active hormones .
Comparison with Similar Compounds
Irosustat is unique among steroid sulfatase inhibitors due to its irreversible and nonsteroidal nature. Similar compounds include:
667-Coumate: A precursor to this compound with similar inhibitory activity but different pharmacokinetic properties.
Compared to these compounds, this compound has shown superior efficacy in clinical trials and a unique mechanism of action that involves binding to carbonic anhydrase II, which helps prevent its degradation in vivo .
Properties
IUPAC Name |
(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c15-21(17,18)20-9-6-7-11-10-4-2-1-3-5-12(10)14(16)19-13(11)8-9/h6-8H,1-5H2,(H2,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLPMJSGSBLWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183059 | |
Record name | Irosustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288628-05-7 | |
Record name | 6,7,8,9,10,11-Hexahydro-6-oxobenzo[b]cyclohepta[d]pyran-3-yl sulfamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288628-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irosustat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288628057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irosustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Irosustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IROSUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/366037O6O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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